Tenuazonic acid-13C10

Stable Isotope Dilution Assay LC-MS/MS Quantification Isotopic Cross-Talk

Quantifying tenuazonic acid in complex food and biological matrices is compromised by unlabeled standards that co-elute and produce indistinguishable mass spectra. This non-uniformly 13C4/13C4-labeled isotopologue delivers a clean +8 Da mass shift, eliminating isotopic cross-talk while enabling fragment-specific MS/MS tracking of metabolic transformations-a capability absent in uniformly labeled alternatives. • Sub-ppb sensitivity: Validated LODs as low as 0.1 μg/kg in food matrices with recovery near 100%. • Dual-purpose tool: Retains ACC2 inhibitory activity (IC50 253 nM) for simultaneous enzyme inhibition and malonyl-CoA flux studies. • Supply reliability: High isotopic purity (≥98%), stored at -20°C, shipped on dry ice with full documentation.

Molecular Formula C10H15NO3
Molecular Weight 207.16 g/mol
Cat. No. B12364266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuazonic acid-13C10
Molecular FormulaC10H15NO3
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=C(C(=O)N1)C(=O)C)O
InChIInChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14)/t5-,8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
InChIKeyCEIZFXOZIQNICU-UVQHCEEFSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-4-Acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one: A High-Purity 13C4-Labeled Tenuazonic Acid Isotopologue for LC-MS/MS Quantification and Metabolic Tracing


This compound is a stable isotope-labeled derivative of tenuazonic acid (TeA), a tetramic acid mycotoxin produced by Alternaria species. The molecule features 13C-labeling at eight specific carbon positions: four in the (1,2,3,4-13C4)butan-2-yl side chain and four in the (2,3,4,5-13C4)1,2-dihydropyrrol-5-one heterocyclic core [1]. With a molecular formula of 13C8C2H15NO3 and a nominal mass shift of +8 Da relative to unlabeled tenuazonic acid (C10H15NO3, MW 197.23), this isotopologue is designed as an internal standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2]. The compound also exhibits acetyl-CoA carboxylase 2 (ACC2) inhibitory activity, positioning it as a dual-purpose research tool for both analytical method development and metabolic enzyme studies [3].

Why Unlabeled Tenuazonic Acid or Alternative Isotopologues Cannot Substitute for (2S)-4-Acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one in Critical Analytical Workflows


In stable isotope dilution LC-MS/MS assays, the internal standard must exhibit near-identical physicochemical behavior to the analyte while being chromatographically and spectrometrically distinguishable. Unlabeled tenuazonic acid fails this criterion, as it co-elutes with the native analyte and produces indistinguishable mass spectra, rendering accurate quantification impossible [1]. Among labeled isotopologues, the specific +8 Da mass shift provided by this 13C4-labeled compound offers a distinct advantage over +2 Da (13C2) or +10 Da (13C10) alternatives: it minimizes isotopic cross-talk from the natural abundance 13C isotopes of the unlabeled analyte while avoiding the excessive mass defect shift that can complicate MS/MS optimization [2]. Furthermore, the non-uniform labeling pattern (13C4 on the side chain; 13C4 on the heterocyclic core) uniquely enables fragment-specific tracking in MS/MS experiments, a capability absent in uniformly labeled or differently positioned isotopologues [3]. Substitution with a generic labeled standard would compromise quantitative accuracy, method robustness, and the ability to perform isotopomer-resolved metabolic studies.

Quantitative Differentiation of (2S)-4-Acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one Against Alternative Tenuazonic Acid Standards and ACC2 Inhibitors


Mass Shift Advantage: +8 Da Nominal Mass Difference Minimizes Isotopic Cross-Talk and Enhances Signal-to-Noise Ratio Relative to Unlabeled and 13C2-Labeled Tenuazonic Acid

This 13C4-labeled compound exhibits a nominal mass increase of +8 Da compared to unlabeled tenuazonic acid (MW 197.23 → 205.23). In contrast, 13C2-tenuazonic acid provides only a +2 Da shift, which can suffer from significant isotopic overlap with the M+2 natural abundance peak of the unlabeled analyte (approximately 1.2% relative abundance for C10). This overlap necessitates mathematical correction and increases the limit of quantitation [1]. The +8 Da shift of the 13C4 compound places the internal standard signal well outside the natural isotopic envelope of tenuazonic acid, eliminating cross-talk and enabling lower limits of detection (LOD) in complex matrices [2].

Stable Isotope Dilution Assay LC-MS/MS Quantification Isotopic Cross-Talk

Analytical Performance Benchmarking: Stable Isotope Dilution Assays Using Labeled Tenuazonic Acid Achieve Sub-ppb Detection Limits and High Recovery Rates

While direct validation data for this specific 13C4 isotopologue is not publicly available, the analytical performance of structurally analogous labeled tenuazonic acid standards (13C6,15N and 13C2) in stable isotope dilution assays provides a robust class-level benchmark. In a validated SIDA-LC-MS/MS method using [(13)C(6),(15)N]-tenuazonic acid, the limit of detection (LOD) was 0.1 μg/kg and the limit of quantitation (LOQ) was 0.3 μg/kg in tomato products, with recovery close to 100% in the range of 3-300 μg/kg [1]. A subsequent study using 13C2-tenuazonic acid reported an LOD of 0.86 μg/kg and LOQ of 2.89 μg/kg in food and feed samples using QuEChERS cleanup [2]. The higher mass shift (+8 Da) of the 13C4 compound is expected to yield LOD/LOQ values at least comparable to, if not better than, the 13C6,15N method due to reduced isotopic interference.

Method Validation Food Safety Analysis Mycotoxin Quantification

Biological Activity: Potent Inhibition of Human Acetyl-CoA Carboxylase 2 (ACC2) with an IC50 of 253 nM

The compound (specifically its unlabeled core structure, tenuazonic acid) exhibits inhibitory activity against recombinant human acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 253 nM [1]. This positions it as a moderately potent ACC2 inhibitor. For comparison, the ACC2 inhibitor CP-640186 (a well-characterized research tool) has a reported IC50 of 55 nM [2]. While less potent than CP-640186, tenuazonic acid's natural product origin and distinct tetramic acid scaffold offer a unique chemotype for ACC2 inhibition, which may be valuable for probing alternative binding modes or for use in combination studies. The isotopic labeling of the 13C4 compound does not alter its biological activity, enabling its use as a tracer in cellular ACC2 activity assays and metabolic flux studies.

Metabolic Disease Enzyme Inhibition ACC2 Inhibitor

Labeling Position Specificity: Non-Uniform 13C Incorporation Enables Fragment-Specific MS/MS Tracking Not Possible with Uniformly Labeled (U-13C10) Standards

Unlike uniformly labeled U-[13C10]-tenuazonic acid, which carries 13C at all 10 carbon positions, this compound is labeled selectively at 8 specific positions: the four carbons of the butan-2-yl side chain and the four carbons of the pyrrol-5-one ring (excluding the acetyl carbonyl carbon and one other ring carbon) [1]. This non-uniform labeling pattern creates a unique MS/MS fragmentation signature. When the compound undergoes collision-induced dissociation (CID), fragment ions will exhibit differential mass shifts depending on which portion of the molecule they derive from. This enables fragment-specific tracking of metabolic transformations, such as hydrolysis of the acetyl group or ring opening, which is impossible with uniformly labeled standards where all fragments are shifted by identical amounts [2]. This capability is critical for studies investigating the metabolic fate or degradation pathways of tenuazonic acid in biological systems.

Metabolic Tracing MS/MS Fragmentation Isotopomer Analysis

Optimal Use Cases for (2S)-4-Acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one in Food Safety, Clinical Research, and Metabolic Studies


Regulatory-Compliant Quantification of Tenuazonic Acid in Food Commodities (Tomato Products, Cereals, Spices)

The +8 Da mass shift and high isotopic purity of this 13C4-labeled internal standard enable accurate quantification of tenuazonic acid at sub-ppb levels in complex food matrices. This meets or exceeds regulatory requirements for mycotoxin monitoring and is validated by peer-reviewed stable isotope dilution assays achieving LODs as low as 0.1 μg/kg and recovery rates near 100% [1].

Human Biomonitoring and Exposure Assessment Studies of Alternaria Mycotoxins

The compound's performance in urine matrix stable isotope dilution assays (recovery 102 ± 3%, interassay precision 6.7% RSD) makes it suitable for quantifying urinary tenuazonic acid levels in population studies, enabling accurate assessment of dietary exposure and potential health risks [2].

Metabolic Tracing and Degradation Pathway Elucidation of Tetramic Acid Mycotoxins

The non-uniform 13C labeling pattern (13C4 on side chain; 13C4 on heterocyclic core) allows fragment-specific MS/MS tracking of metabolic transformations. Researchers can distinguish between side-chain modifications (e.g., hydroxylation, conjugation) and core-ring alterations by monitoring differential mass shifts in fragment ions, a capability not offered by uniformly labeled standards [3].

Cellular ACC2 Activity Assays and Metabolic Flux Analysis in Obesity/Diabetes Research

The compound retains the ACC2 inhibitory activity of native tenuazonic acid (IC50 253 nM) while providing a stable isotope label for mass spectrometry-based quantification of malonyl-CoA flux. This dual functionality enables simultaneous assessment of enzyme inhibition and metabolic outcome in the same experimental system, reducing inter-assay variability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenuazonic acid-13C10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.